Home > Products > Screening Compounds P116846 > N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide -

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

Catalog Number: EVT-5341218
CAS Number:
Molecular Formula: C19H23FN4O2
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide

Compound Description: (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) is a key intermediate in the synthesis of various compounds, including Schiff's bases, thiosemicarbazides, and pyrazole derivatives. [] These synthesized compounds were evaluated for antimicrobial activity. []

Relevance: This compound is relevant due to the presence of the hydrazide functional group, which is also present in "N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide". Additionally, both compounds contain heterocyclic ring systems, a common feature in bioactive molecules. []

3-phenyl-1H-pyrazole

Compound Description: 3-phenyl-1H-pyrazole (1) is a significant intermediate compound used in the synthesis of various biologically active compounds, many of which have shown potential as small molecule inhibitors in anti-cancer research. [] For instance, it is a precursor to methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(methoxy)carbamate (3), which has demonstrated anticancer properties. []

Relevance: This compound shares the core pyrazole ring structure with "N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide". The presence of a phenyl substituent at the 3-position of the pyrazole ring in both compounds further strengthens their structural similarity. []

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: AZD9819 is a human neutrophil elastase inhibitor. [, ] In blood plasma, it undergoes lipid peroxide-mediated epoxidation and rearrangement, leading to the formation of a five-membered oxazole derivative. [, ] This oxidative process can be prevented by acidifying the plasma samples. [, ]

Relevance: Both AZD9819 and the target compound contain a 1H-pyrazol-5-yl substructure, although their core structures differ. Notably, AZD9819's susceptibility to lipid peroxide-mediated oxidation highlights the potential reactivity of compounds with similar structural features. [, ]

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of the RAF kinase. [] It exhibits limited brain distribution due to its high nonspecific binding in brain and plasma. [] Studies in mice lacking P-glycoprotein and breast cancer resistance protein show enhanced brain distribution of CCT196969. []

Relevance: CCT196969 contains a 1-phenyl-1H-pyrazol-5-yl substructure, similar to the 1-ethyl-1H-pyrazol-4-yl moiety in the target compound. This structural similarity suggests that "N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide" might also exhibit interactions with RAF kinases, although further investigation is needed. []

LY3009120

Compound Description: LY3009120, structurally defined as 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea, acts as another panRAF inhibitor. [] Despite showing limited brain distribution due to being a substrate of the breast cancer resistance protein (Bcrp), LY3009120 displays promising efficacy against melanoma cell lines derived from patients. []

Relevance: Although LY3009120 lacks a pyrazole ring, it is grouped within the same functional class of panRAF inhibitors as CCT196969, a compound structurally similar to "N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide". This shared classification suggests potential for the target compound to interact with RAF kinases, although further research is necessary. []

MLN2480

Compound Description: Chemically known as 4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- , MLN2480 functions as a panRAF inhibitor. [] In contrast to CCT196969, MLN2480 demonstrates superior brain distribution but reduced efficacy against patient-derived melanoma cell lines compared to LY3009120. []

Relevance: Similar to LY3009120, MLN2480 is classified as a panRAF inhibitor despite the absence of a pyrazole ring, placing it in the same functional category as CCT196969, a compound structurally similar to "N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide". This shared classification hints at a possibility for the target compound to exhibit interactions with RAF kinases, although further studies are required to confirm this. []

Properties

Product Name

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide

Molecular Formula

C19H23FN4O2

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C19H23FN4O2/c1-2-24-11-14(10-22-24)9-21-19(26)16-7-8-18(25)23(13-16)12-15-5-3-4-6-17(15)20/h3-6,10-11,16H,2,7-9,12-13H2,1H3,(H,21,26)

InChI Key

YTXVSVWMVMOOSS-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)CNC(=O)C2CCC(=O)N(C2)CC3=CC=CC=C3F

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2CCC(=O)N(C2)CC3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.